An In-depth Technical Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine
An In-depth Technical Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine
Introduction
1-Docosanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine (B164491) (LPC), a class of phospholipids (B1166683) that are important intermediates in the metabolism of phosphatidylcholines. LPCs are characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) head group, and a single fatty acyl chain. The "sn" designation refers to the stereospecific numbering of the glycerol backbone, indicating that the docosanoyl group is attached at the sn-1 position and the phosphocholine (B91661) moiety is at the sn-3 position, leaving a hydroxyl group at the sn-2 position. The docosanoyl group is derived from docosanoic acid, a saturated fatty acid with 22 carbon atoms.
LPCs are bioactive signaling molecules involved in a variety of physiological and pathological processes. They are known to be major components of oxidized low-density lipoprotein (oxLDL) and have been implicated in inflammatory diseases such as atherosclerosis.[1] LPCs exert their effects by interacting with specific cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[1][2][3]
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological signaling of 1-Docosanoyl-sn-glycero-3-phosphocholine, aimed at researchers, scientists, and drug development professionals.
Chemical Structure and Properties
1-Docosanoyl-sn-glycero-3-phosphocholine consists of a hydrophilic head and a hydrophobic tail. The hydrophilic head is composed of the polar phosphocholine group, while the hydrophobic tail is the long, saturated 22-carbon docosanoyl chain. This amphipathic nature allows it to integrate into lipid membranes and act as a signaling molecule.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C30H62NO7P | Calculated |
| Molecular Weight | 579.78 g/mol | [4] |
| IUPAC Name | [(2R)-3-(docosanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
| Synonyms | LysoPC(22:0), 1-Behenoyl-sn-glycero-3-phosphocholine | [5] |
Properties of the Acyl Chain (Docosanoic Acid):
| Property | Value | Source |
| Molecular Formula | C22H44O2 | [6] |
| Molecular Weight | 340.58 g/mol | [6][7] |
| Melting Point | 79.95 °C | [8] |
| Boiling Point | 306 °C at 60 mmHg | [6][8] |
| Solubility in Water | Practically insoluble | [7] |
| Appearance | White to cream crystalline powder | [6][9] |
Experimental Protocols
Synthesis of 1-Docosanoyl-sn-glycero-3-phosphocholine
A common method for the synthesis of 1-acyl-sn-glycero-3-phosphocholines is the acylation of sn-glycero-3-phosphocholine (GPC). The following is a generalized protocol based on established methods for similar compounds.[10]
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Docosanoyl chloride or docosanoic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine (B150190) (catalyst)
-
Anhydrous chloroform (B151607) or other suitable organic solvent
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of GPC: GPC is often used as a cadmium chloride complex, which needs to be converted to the free form. This can be achieved by passing a solution of the complex through a mixed-bed ion-exchange resin. The eluate containing free GPC is then lyophilized.
-
Acylation Reaction:
-
Suspend the dried GPC in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
Add the catalyst (DMAP or 4-pyrrolidinopyridine).
-
Slowly add a solution of docosanoyl chloride or docosanoic anhydride in anhydrous chloroform to the GPC suspension with constant stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable solvent system for purification.
-
Purification by Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials and byproducts.[11][12]
Materials:
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of chloroform, methanol (B129727), and water)
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in the initial, non-polar mobile phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity. For example, starting with chloroform and gradually increasing the proportion of methanol and water.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure 1-Docosanoyl-sn-glycero-3-phosphocholine.
-
Solvent Removal: The solvent from the pooled, pure fractions is evaporated to yield the final product.
Alternatively, High-Performance Liquid Chromatography (HPLC) with a silica or reverse-phase column can be used for purification.[13][14][15]
Signaling Pathways
Lysophosphatidylcholines, including 1-Docosanoyl-sn-glycero-3-phosphocholine, are known to activate several signaling pathways, primarily through G protein-coupled receptors and Toll-like receptors.[1][3][16]
G Protein-Coupled Receptor (GPCR) Signaling
LPCs are ligands for several GPCRs, including G2A and GPR4.[16][17] Activation of these receptors can lead to various downstream effects.
-
G2A: This receptor is primarily expressed in hematopoietic cells and is involved in immune cell migration and apoptosis.[16][18]
-
GPR4: Activation of GPR4 in endothelial cells can enhance the expression of adhesion molecules, which contributes to inflammatory processes like atherosclerosis.[16]
The binding of LPC to these GPCRs typically activates heterotrimeric G proteins, leading to the production of second messengers and the activation of downstream kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[2]
Toll-Like Receptor (TLR) Signaling
LPCs can also act as ligands for TLR2 and TLR4.[3][19] This interaction is significant in the context of inflammation and the innate immune response.
-
TLR4 and TLR2/1 Activation: LPCs have been shown to activate both TLR4 and TLR2/1 signaling pathways, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-8.[3][19] This suggests that LPCs can mimic the effects of pathogen-associated molecular patterns (PAMPs) in activating these innate immune receptors.
The dual activity of LPCs on both GPCRs and TLRs highlights their complex role as signaling molecules in both physiological and pathological conditions.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10499-0.005 [isotope.com]
- 5. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
- 6. nbinno.com [nbinno.com]
- 7. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Docosanoic acid | 112-85-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and identification of molecular species of phosphatidylcholine and lysophosphatidylcholine from jojoba seed meal (Simmondsia chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 13. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
